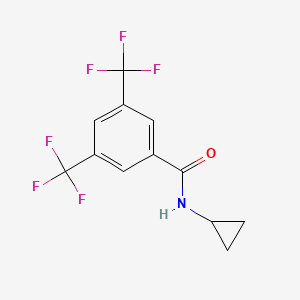![molecular formula C9H14O2 B14774650 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is known for its applications in various fields, including organic synthesis and material science.
準備方法
The synthesis of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from cyclohexene.
Oxidation: The cyclohexene is subjected to an oxidation reaction to introduce the oxirane ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA).
Functionalization: The methyl group is introduced at the 6-position of the bicyclic structure through a methylation reaction.
Ketone Formation: Finally, the ethanone group is introduced at the 3-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone can be compared with similar compounds such as:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound has a similar bicyclic structure but lacks the methyl and ethanone groups.
3-methyl-6-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one: This compound has additional substituents, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7?,8?,9-/m0/s1 |
InChIキー |
VPQYGKRHSKLXJB-HACHORDNSA-N |
異性体SMILES |
CC(=O)C1CC[C@]2(C(C1)O2)C |
正規SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
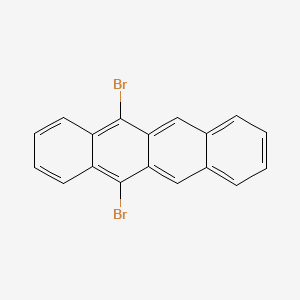
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14774575.png)
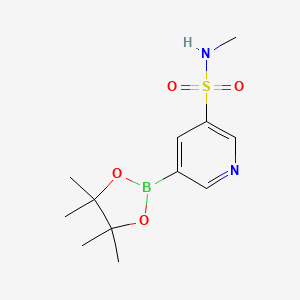
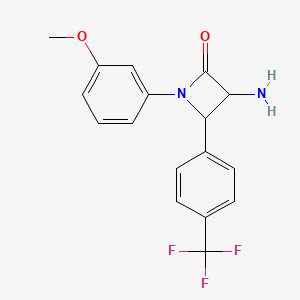
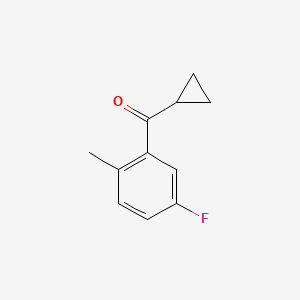
![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
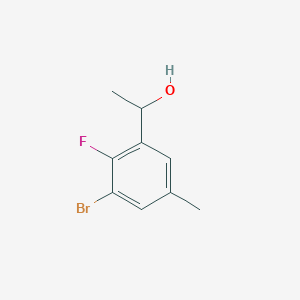


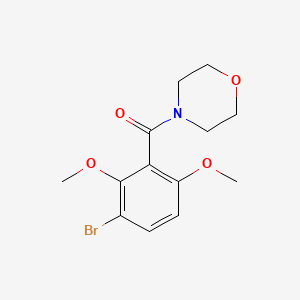
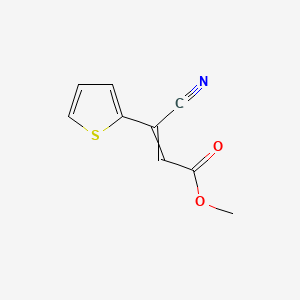
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
